molecular formula C21H14ClNO4 B2646778 benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 343375-50-8

benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No. B2646778
CAS RN: 343375-50-8
M. Wt: 379.8
InChI Key: GYBDNSVXSOSJKZ-UHFFFAOYSA-N
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Description

Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C21H14ClNO4 . It has an average mass of 379.793 Da and a monoisotopic mass of 379.061127 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14ClNO4/c1-11-13(21(25)26-10-12-6-7-27-20(12)24)8-15-18(23)14-4-2-3-5-16(14)28-19(15)22-11/h2-8H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Docking Studies on Chromeno Derivatives for Breast Cancer

Research on chromeno[4,3-b]pyridine derivatives has demonstrated their potential in the treatment of breast cancer. A series of these compounds were designed, synthesized, and screened for their anticancer activities, utilizing molecular docking studies to evaluate their interactions with cancer cell lines. The findings suggest that certain derivatives exhibit significant activity against breast cancer cells, underscoring the importance of the chromeno scaffold in the development of new anticancer agents (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

Chromene Derivatives in Photochromic Materials

Another study focused on chromene chromium carbene complexes and their application in synthesizing naphthopyran and naphthopyrandione units, which are crucial components of photochromic materials. This research demonstrates the utility of chromene derivatives in creating materials that can change color in response to light exposure, indicating potential applications in optical devices and materials science (Manish Rawat, V. Prutyanov, & W. Wulff, 2006).

Antihypertensive Activity of Chromene Derivatives

Chromene derivatives have also been investigated for their antihypertensive properties. Synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds has shown these chromenes to be potent antihypertensive agents. This research highlights the potential of chromene scaffolds in developing new therapeutic agents for hypertension management (R. Bergmann & R. Gericke, 1990).

Antimicrobial Activity of Pyrano Pyrimidinones

The synthesis of novel fused pyrano pyrimidinones via an eco-friendly catalysis process has shown that these compounds possess significant antimicrobial activity. This discovery points to the chromene derivatives' potential in combating bacterial and fungal infections, underscoring their importance in the development of new antimicrobial agents (Janardhan Banothu, Rajitha Gali, Ravibabu Velpula, & Rajitha Bavantula, 2013).

Topoisomerase Inhibition for Tumor Treatment

A study on terpyridine-skeleton molecules, including chromeno[4,3-b]pyridine cores, demonstrated these compounds as effective topoisomerase inhibitors, offering a promising avenue for cancer treatment. These molecules induced apoptosis in cancer cells and significantly inhibited tumor growth, highlighting the chromene derivatives' potential in oncology (Hanbyeol Kwon et al., 2015).

properties

IUPAC Name

benzyl 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBDNSVXSOSJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

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